
Methyl 4-(3-(4-methoxyphenyl)pyrrolidine-1-carbonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(3-(4-methoxyphenyl)pyrrolidine-1-carbonyl)benzoate” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved by heating a mixture of tryptamine, aromatic aldehyde, and methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, followed by keeping it for a day at room temperature . This leads to the formation of 5-aryl-1-[2-(1H-indol-3-yl)-ethyl]-4-[(4-fluorophenyl)(hydroxy)methylene]pyrrolidine-2,3-diones . The structure of the obtained compounds was confirmed by IR and NMR spectroscopy methods .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse. For instance, a three-component reaction involving pyrrolidine-2,3-diones, methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, tryptamine, and arylaldehydes can lead to the formation of 5-aryl-1-[2-(1H-indol-3-yl)-ethyl]-4-[(4-fluorophenyl)(hydroxy)methylene]pyrrolidine-2,3-diones .科学的研究の応用
Supramolecular Liquid Crystals
Methyl 4-(3-(4-methoxyphenyl)pyrrolidine-1-carbonyl)benzoate plays a role in the development of supramolecular liquid crystals. Studies have shown that laterally methyl-substituted associates between non-mesomorphic compounds and benzoic acids can induce supramolecular liquid crystal phases through intermolecular hydrogen bonding. This is significant in the context of materials science, where such molecular assemblies can be used to create novel liquid crystalline materials with unique properties, such as variable optical textures and thermal behaviors. Specifically, the effect of lateral substitution on the stability and extent of these phases has been explored, demonstrating the potential of this compound derivatives in tailoring the mesophase behavior of supramolecular complexes (Naoum, Fahmi, & Almllal, 2010).
Chemical Synthesis
In chemical synthesis, derivatives of this compound are used as intermediates in the preparation of various compounds. For instance, the rearrangement of chlorinated pyrrolidin-2-ones in the presence of alkaline methoxide has been employed to produce 5-methoxylated 3-pyrrolin-2-ones. These adducts are valuable for the synthesis of agrochemicals or medicinal compounds, highlighting the chemical utility of this compound derivatives in creating functionally diverse organic molecules (Ghelfi et al., 2003).
Crystal Structure Determination
The compound also finds application in crystallography, where its derivatives have been used to determine crystal structures and understand molecular configurations. For example, the synthesis and structure determination of specific substituted benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitriles were facilitated by the use of derivatives of this compound. Such studies are crucial in the field of crystallography for elucidating the structural details that govern the physical and chemical properties of compounds (Moustafa & Girgis, 2007).
将来の方向性
The future directions in the research and development of “Methyl 4-(3-(4-methoxyphenyl)pyrrolidine-1-carbonyl)benzoate” and similar compounds could involve the exploration of their potential biological activities and the development of new synthetic strategies . The possibility of introducing various substituents into the pyrrolidin-2-one ring is of decisive importance for obtaining new molecules with improved biological activity .
特性
IUPAC Name |
methyl 4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-24-18-9-7-14(8-10-18)17-11-12-21(13-17)19(22)15-3-5-16(6-4-15)20(23)25-2/h3-10,17H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHIGRXWJACFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2680267.png)
![2-(ethylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2680269.png)
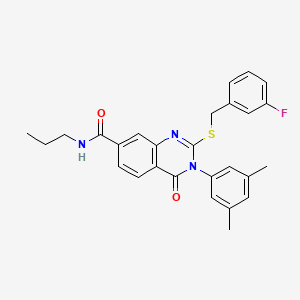

![2-[(Pentan-2-ylamino)methyl]phenol](/img/structure/B2680272.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate](/img/structure/B2680274.png)
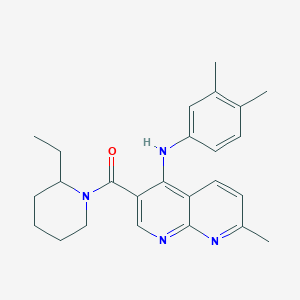
![2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2680278.png)

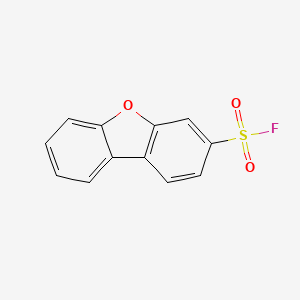
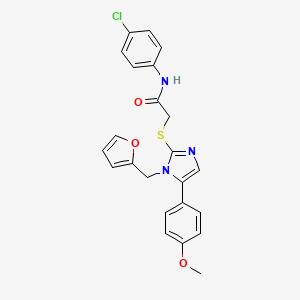
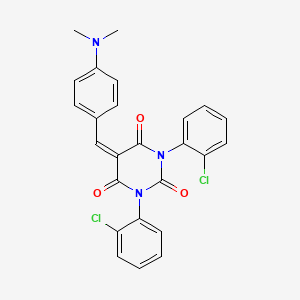
![Methyl 2-[2-chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]acetate](/img/structure/B2680288.png)

